molecular formula C17H17N3O3S B2389142 4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941961-74-6

4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2389142
CAS RN: 941961-74-6
M. Wt: 343.4
InChI Key: BTVKLAHNZMAYPU-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs. In

Scientific Research Applications

Anticancer Evaluation

  • Anticancer Activity : A study by Ravinaik et al. (2021) focused on the synthesis and evaluation of compounds similar to 4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity.

Nematocidal Activity

  • Nematocidal Activity : Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives, including structures related to the compound , and evaluated their nematocidal activities. These compounds demonstrated significant activity against Bursaphelenchus xylophilus, a harmful nematode, suggesting potential agricultural applications (Liu et al., 2022).

Photochemical Applications

  • Photoinduced Molecular Rearrangements : Research by Vivona et al. (1997) explored the photochemistry of 1,2,4-oxadiazoles, closely related to the compound . They found that these compounds undergo photo-induced redox reactions and N-S bond formations under certain conditions, which could be significant in the field of photochemistry and molecular synthesis (Vivona et al., 1997).

Biological Studies

  • Biological Studies : A study by Karanth et al. (2019) synthesized derivatives of 1,3,4-oxadiazole and examined their structures and biological activities, including antioxidant and antibacterial activities. This research provides insights into potential biomedical applications of such compounds (Karanth et al., 2019).

Herbicidal Activities

  • Herbicidal Activities : Bao (2008) synthesized 1,3,4-oxadiazoles, structurally related to the compound , and evaluated their herbicidal activities. This suggests potential use in agricultural chemistry for controlling weed growth (Bao, 2008).

properties

IUPAC Name

4-butoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-3-10-22-13-8-6-12(7-9-13)15(21)18-17-20-19-16(23-17)14-5-4-11-24-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVKLAHNZMAYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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